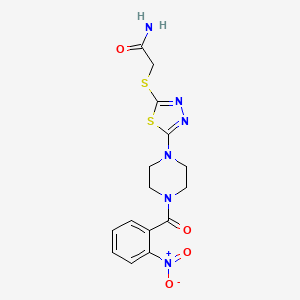

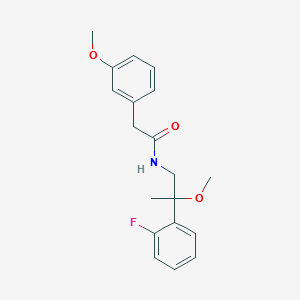

2-((5-(4-(2-硝基苯甲酰)哌嗪-1-基)-1,3,4-噻二唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential pharmacological activities. For instance, compounds with a piperazin-1-yl acetamide moiety and a thiazole ring have been synthesized and evaluated for their antitumor and anti-inflammatory activities .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process, typically starting with the formation of a thiazole ring followed by the introduction of a piperazine moiety. The papers describe the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides and N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, which share some structural similarities with the compound . These syntheses involve chloroacetylation steps and subsequent reactions with substituted piperazines in the presence of a base.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized using techniques such as 1H NMR, 13C NMR, and elemental analysis . These methods help confirm the identity and purity of the synthesized compounds. The presence of a piperazine ring and a thiazole moiety is a common feature in these molecules, which is likely to be the case for the compound of interest as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The papers describe the chloroacetylation of amino benzothiazoles and their reaction with substituted piperazines . These reactions are likely to be similar for the synthesis of "2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide," although specific details are not provided.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, the pharmacological evaluation and molecular docking studies suggest that these compounds have the potential to interact with biological targets such as COX-2 enzymes and exhibit anti-inflammatory activity . The antitumor activities of related compounds have also been evaluated, with some showing potent antiproliferative activity against cancer cell lines .

科学研究应用

合成和生物活性

噻二唑酰胺衍生物的合成:合成了新型含哌嗪的1,3,4-噻二唑酰胺化合物。一些衍生物对稻瘟病假单胞菌和烟草花叶病毒表现出抑制活性 (Xia, 2015)。

抗利什曼原虫活性:合成了新型的5-(5-硝基呋喃-2-y1)-1,3,4-噻二唑,其与哌嗪基连接的苯甲酰胺取代基在体外对利什曼原虫大表现出有希望的抗利什曼原虫活性 (Tahghighi 等,2011)。

体外杀利什曼原虫活性:对一系列噻二唑衍生物进行了杀利什曼原虫活性评估,证明它们对利什曼原虫大前鞭毛体具有很强的活性,超过了参考药物戊糖胺 (Foroumadi 等,2005)。

合成和抗菌活性

非离子表面活性剂合成:合成了基于硬脂酸的噻二唑基衍生物,显示出对多种细菌菌株的抗菌活性。这些化合物还被开发为具有评估过的物理化学性质的非离子表面活性剂 (Abdelmajeid 等,2017)。

苯并噻唑衍生物:合成的带有1,3,4-噻二唑部分的苯并噻唑衍生物表现出显着的抗菌和抗病毒活性,表明它们作为抗菌和抗病毒剂的分子模板的潜力 (Tang 等,2019)。

抗幽门螺杆菌杂环化合物:合成的噻二唑衍生物对幽门螺杆菌菌株表现出很强的抑制活性,超过了标准药物甲硝唑 (Moshafi 等,2011)。

晶体结构和抗肿瘤活性

晶体结构分析:分析了噻二唑衍生物的晶体结构,揭示了特定的分子相互作用和结构细节 (Ismailova 等,2014)。

抗肿瘤评估:某些噻二唑衍生物对各种癌细胞系表现出显着的抗肿瘤活性。一些化合物诱导凋亡并导致细胞周期停滞,显示出作为抗癌剂的潜力 (Wu 等,2017)。

作用机制

Target of action

Compounds with a piperazine moiety are known to interact with various receptors in the body, including dopamine, serotonin, and adrenergic receptors . The specific target would depend on the other functional groups present in the molecule.

Mode of action

The interaction of the compound with its target receptor can lead to changes in the receptor’s activity, which can either enhance or inhibit the receptor’s function .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For instance, if the compound targets dopamine receptors, it could affect pathways related to mood regulation and motor control .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound enhances the activity of dopamine receptors, it could potentially have antipsychotic effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

2-[[5-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O4S2/c16-12(22)9-26-15-18-17-14(27-15)20-7-5-19(6-8-20)13(23)10-3-1-2-4-11(10)21(24)25/h1-4H,5-9H2,(H2,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJXBWDGVQVETB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)